Cas no 1955493-74-9 (1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride)

1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic tetrahydroisoquinoline derivative with potential applications in pharmaceutical research and organic synthesis. Its structural features, including the ethyl substitution and dimethoxy groups, contribute to its unique reactivity and binding properties, making it a valuable intermediate in medicinal chemistry. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound is particularly relevant in the study of central nervous system (CNS) targets due to its structural similarity to bioactive alkaloids. High purity and well-defined characterization ensure reproducibility in research applications. Suitable for use in controlled laboratory environments under appropriate safety protocols.
1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride structure
1955493-74-9 structure
商品名:1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS番号:1955493-74-9
MF:C13H20ClNO2
メガワット:257.75640296936
MDL:MFCD29991456
CID:4631125
PubChem ID:122156913

1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
    • Z2466636200
    • 1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
    • 1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
    • MDL: MFCD29991456
    • インチ: 1S/C13H19NO2.ClH/c1-4-11-9-5-6-12(15-2)13(16-3)10(9)7-8-14-11;/h5-6,11,14H,4,7-8H2,1-3H3;1H
    • InChIKey: YXDYGCKOAVPPRQ-UHFFFAOYSA-N
    • ほほえんだ: Cl.O(C)C1=C(C=CC2=C1CCNC2CC)OC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 222
  • トポロジー分子極性表面積: 30.5

1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-264342-0.1g
1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
1955493-74-9 95%
0.1g
$252.0 2024-06-18
Enamine
EN300-264342-10.0g
1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
1955493-74-9 95%
10.0g
$3131.0 2024-06-18
Enamine
EN300-264342-1.0g
1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
1955493-74-9 95%
1.0g
$728.0 2024-06-18
Enamine
EN300-264342-0.5g
1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
1955493-74-9 95%
0.5g
$569.0 2024-06-18
Enamine
EN300-264342-5.0g
1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
1955493-74-9 95%
5.0g
$2110.0 2024-06-18
Enamine
EN300-264342-1g
1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
1955493-74-9 95%
1g
$728.0 2023-11-13
A2B Chem LLC
AW46665-10g
1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
1955493-74-9 95%
10g
$3331.00 2024-04-20
1PlusChem
1P01C65L-250mg
1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
1955493-74-9 95%
250mg
$508.00 2024-06-17
1PlusChem
1P01C65L-5g
1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
1955493-74-9 95%
5g
$2670.00 2024-06-17
1PlusChem
1P01C65L-2.5g
1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
1955493-74-9 95%
2.5g
$1827.00 2024-06-17

1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 関連文献

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1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideに関する追加情報

Introduction to 1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1955493-74-9)

1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, identified by its CAS number 1955493-74-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline class, a structural motif widely recognized for its biological activity and pharmacological relevance. The presence of ethyl and dimethoxy substituents in its molecular framework contributes to its unique chemical properties and potential therapeutic applications.

The tetrahydroisoquinoline scaffold is a core structure found in numerous natural products and bioactive molecules. Its derivatives have been extensively studied for their roles in modulating various biological pathways, particularly those involving neurotransmitter systems. The hydrochloride salt form of 1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a promising candidate for further pharmacological exploration.

In recent years, there has been growing interest in the development of novel psychoactive agents that target central nervous system (CNS) disorders. 1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has emerged as a compound of considerable promise in this context. Preclinical studies have indicated that this molecule may exhibit properties relevant to the treatment of conditions such as depression, anxiety, and neurodegenerative diseases. The dimethoxy groups at the 5 and 6 positions are particularly noteworthy, as they are known to influence the compound's binding affinity to specific neurotransmitter receptors.

One of the most compelling aspects of 1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is its potential as a tool for investigating the mechanisms underlying CNS function and dysfunction. Researchers are leveraging this compound to probe the interactions between tetrahydroisoquinoline derivatives and key signaling pathways. For instance, studies have suggested that this molecule may interact with serotonin and dopamine receptors, which are critical targets in the management of mood disorders.

The synthesis of 1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride represents a significant achievement in organic chemistry. The synthetic route involves multi-step reactions that showcase the versatility of modern synthetic methodologies. The use of protecting groups and palladium-catalyzed cross-coupling reactions ensures high yields and purity, which are essential for pharmaceutical applications. This synthetic efficiency underscores the compound's suitability for large-scale production and further development.

From a medicinal chemistry perspective, 1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride offers several advantages over existing therapeutic agents. Its unique structural features allow for fine-tuning of pharmacokinetic properties such as bioavailability and metabolic stability. Additionally, its potential to modulate multiple receptor systems suggests that it may have broader therapeutic effects compared to single-target drugs.

The pharmacological profile of this compound is being actively investigated in both in vitro and in vivo models. Initial findings indicate that it may possess anxiolytic and antidepressant-like effects without causing significant side effects at therapeutic doses. These preliminary results have generated excitement within the scientific community and have prompted further research into its potential clinical applications.

Advances in computational chemistry have also played a crucial role in understanding the behavior of 1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Molecular modeling studies have helped elucidate its interactions with biological targets at an atomic level. This computational approach complements experimental data and provides valuable insights into structure-activity relationships (SAR). Such insights are essential for optimizing drug candidates and improving their efficacy.

The future prospects for 1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride are bright. Ongoing research aims to refine its pharmacological properties through structural modifications and to explore new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of preclinical findings into clinical trials.

In conclusion, 1-Ethyl-5 ,6 -dimethoxy - 1 ,2 ,3 ,4 -tetrahy dro iso quino line hy droch lor ide ( CAS No . 1955493 -74 -9) stands out as a promising compound with significant potential in the treatment of CNS disorders . Its unique chemical structure , favorable pharmacological profile , and synthetic accessibility make it an attractive candidate for further development . As research continues to uncover new insights into its mechanisms of action , this molecule is poised to make meaningful contributions to modern medicine .

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